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molecular formula C12H10FNO3 B8462881 Methyl 6-cyano-7-fluorochroman-4-carboxylate

Methyl 6-cyano-7-fluorochroman-4-carboxylate

Cat. No. B8462881
M. Wt: 235.21 g/mol
InChI Key: DPUCCPKCTQRGON-UHFFFAOYSA-N
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Patent
US09096567B2

Procedure details

Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate (415 mg, 1.44 mmol) was diluted with N-methylpyrrolidone (5 mL) followed by the addition of Cu(I)CN (643 mg, 7.18 mmol). The reaction was bubbled with argon for 20 minutes, then heated at 160° C. under a slight argon bubble for 6 hours. The reaction was cooled to ambient temperature and loaded directly onto a Biotage 25 column eluting with 5% ethyl acetate/hexanes to 100% ethyl acetate to yield the title compound (260 mg, 77.0% yield).
Name
Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)CN
Quantity
643 mg
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[O:8][CH2:7][CH2:6][CH:5]2[C:13]([O:15][CH3:16])=[O:14].[CH3:17][N:18]1CCCC1=O>>[C:17]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[O:8][CH2:7][CH2:6][CH:5]2[C:13]([O:15][CH3:16])=[O:14])#[N:18]

Inputs

Step One
Name
Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate
Quantity
415 mg
Type
reactant
Smiles
BrC=1C=C2C(CCOC2=CC1F)C(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Cu(I)CN
Quantity
643 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was bubbled with argon for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
bubble for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
WASH
Type
WASH
Details
eluting with 5% ethyl acetate/hexanes to 100% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2C(CCOC2=CC1F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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